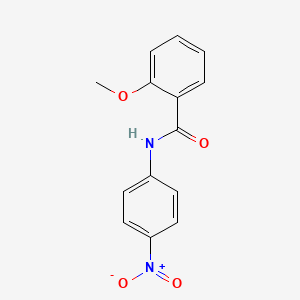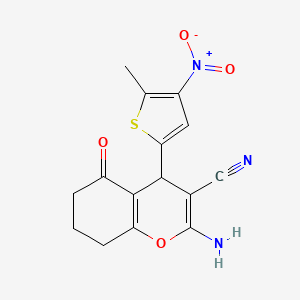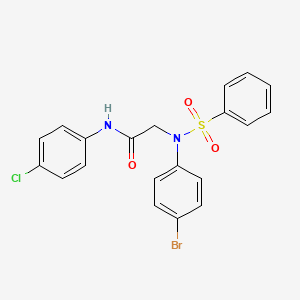![molecular formula C18H22O3 B4925335 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene, also known as EPM, is a chemical compound used in scientific research. It is a white crystalline substance with a molecular formula of C22H26O3 and a molecular weight of 338.44 g/mol. EPM is a potent ligand for the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene involves the binding of the compound to PPARα, which is a ligand-activated transcription factor. Upon binding, this compound induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate gene transcription. The target genes regulated by PPARα include those involved in fatty acid oxidation, lipid transport, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models and cell culture systems. These effects include increased fatty acid oxidation, decreased triglyceride levels, improved insulin sensitivity, and reduced inflammation. This compound has also been shown to have anti-atherosclerotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in lab experiments is its high potency and selectivity for PPARα. This allows for precise modulation of PPARα activity without affecting other nuclear receptors. However, this compound has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, this compound has not been extensively studied in human subjects, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several potential future directions for research on 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and its role in lipid metabolism and related diseases. One area of interest is the development of novel PPARα agonists based on the structure of this compound. These compounds could have improved pharmacokinetic and pharmacodynamic properties compared to this compound and could be used to treat metabolic disorders such as obesity and diabetes. Another area of interest is the investigation of the effects of this compound on other metabolic pathways and signaling pathways, including those involved in inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of this compound in human subjects and to assess its potential as a therapeutic agent.
Métodos De Síntesis
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be synthesized through a multi-step process starting from 4-bromoanisole and 1,3-dibromopropane. The first step involves the reaction of 4-bromoanisole with potassium tert-butoxide to form 4-methoxyphenyl propene. This intermediate is then reacted with 1,3-dibromopropane in the presence of potassium carbonate to yield this compound.
Aplicaciones Científicas De Investigación
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been widely used in scientific research to study the role of PPARα in lipid metabolism and related diseases such as obesity, diabetes, and atherosclerosis. PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, lipid transport, and inflammation. This compound binds to PPARα and activates its transcriptional activity, leading to the upregulation of target genes.
Propiedades
IUPAC Name |
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-17-9-5-10-18(14-17)21-12-6-11-20-16-8-4-7-15(2)13-16/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOKIPPKWXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
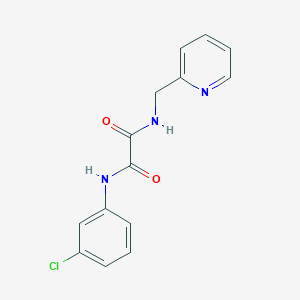

![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
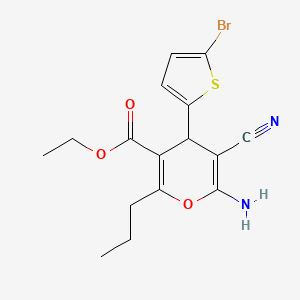
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
